2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
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Overview
Description
2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridinesThe structure of this compound consists of a benzamide moiety linked to a pyrazolopyridine ring system, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, followed by further functionalization to introduce the benzamide group . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and cost-effective reagents. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide include other pyrazolopyridine derivatives such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-b]pyridine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
370589-07-4 |
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Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11N5O/c14-10-4-2-1-3-8(10)13(19)17-11-5-6-15-12-9(11)7-16-18-12/h1-7H,14H2,(H2,15,16,17,18,19) |
InChI Key |
IUITZIGPBNGPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C=NNC3=NC=C2)N |
Origin of Product |
United States |
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